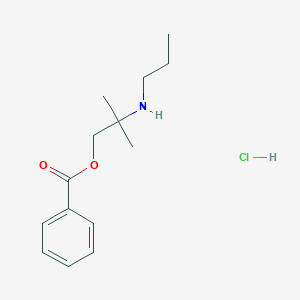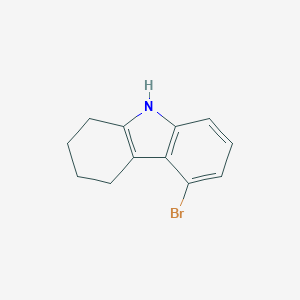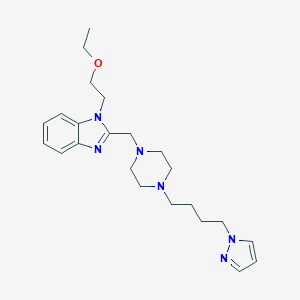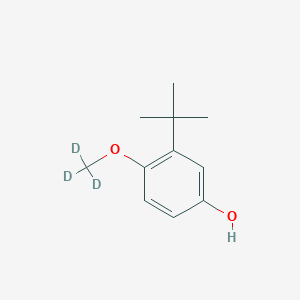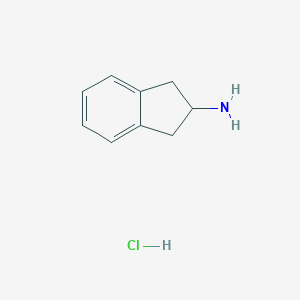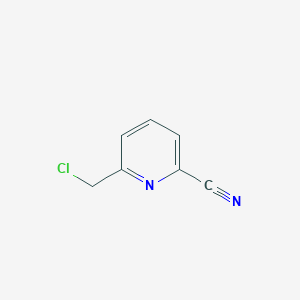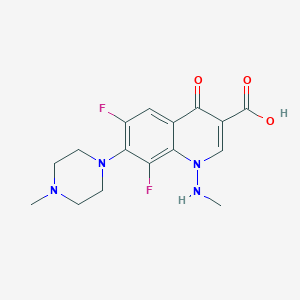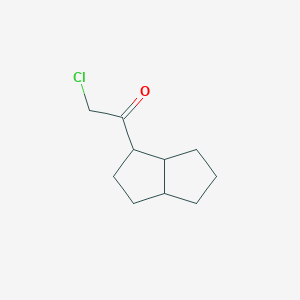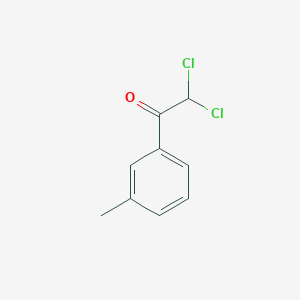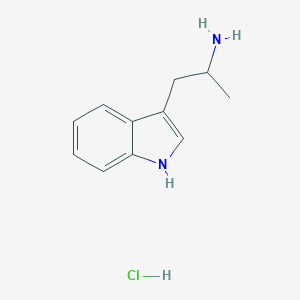
1-(1H-indol-3-yl)propan-2-amine hydrochloride
Overview
Description
1-(1H-indol-3-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a three-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific structure of 1-(1H-indol-3-yl)propan-2-amine hydrochloride indicates that it is a derivative of indole with a propylamine substituent at the 3-position of the indole ring.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in several studies. For instance, a facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones has been reported, involving a five-step sequence that includes a modified Nef reaction and condensation with (R)-(+)-2-methyl-2-propanesulfinamids, followed by desulfonation to yield the target product with high enantiopurity and yield . Another study describes the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, which could serve as an intermediate for various pharmacologically interesting compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using techniques such as high-resolution mass spectrometry, NMR, and IR spectroscopy. For example, the structure of newly synthesized (2,3-dihydro-1H-indol-5-ylmethyl)amine was established using these methods . The crystal structure of related compounds, such as 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole hydrochloride, has also been determined, providing insights into the molecular conformation and potential reactivity .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including reductive amination, cyclization, and N-acylation, as seen in the synthesis of N-(sulfonamido)alkyl[tetrahydro-1H-benzo[e]indol-2-yl]amines, which exhibit high affinity for the human neuropeptide Y Y5 receptor . The balance between different forms of indole derivatives, such as enaminimine and ring-opened forms, can be influenced by reaction conditions, as demonstrated in the study of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, including 1-(1H-indol-3-yl)propan-2-amine hydrochloride, are influenced by their molecular structure. These properties can affect their solubility, stability, and reactivity, which are important for their potential applications in pharmacology and other fields. The synthesis and adrenolytic activity of related compounds, such as 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, have been studied, highlighting the significance of these properties in medicinal chemistry .
Scientific Research Applications
Synthesis and Chemical Reactions
Facile Synthesis from Ketones : A study by Peng et al. (2013) details a five-step synthesis process of (R)-1-(1H-indol-3-yl)propan-2-amines from ketones, achieving high yield and excellent enantiopurity over 99% without the need for chiral separation processing (Peng et al., 2013).
Amine-induced Rearrangements : Sanchez and Parcell (1990) researched the reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines, leading to rearranged amides, β-substituted tryptamines, and indole β-aminoketones (Sanchez & Parcell, 1990).
Applications in Library Generation : Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a diverse library of compounds including dithiocarbamates, thioethers, and various N-alkylated monocyclic NH-azoles (Roman, 2013).
Analytical Techniques and Stability
- Raman Spectroscopy in Stability Tests : Frączak et al. (2020) used Raman spectroscopy to analyze the stability of 5-IT, a derivative of 1-(1H-Indol-5-yl)propan-2-amine, under various storage conditions (Frączak et al., 2020).
Novel Synthesis Methods and Derivatives
Synthesizing Oxoketene Derivatives : Hassan et al. (2020) described the synthesis of novel compounds using 1,3,3-tri(1H-indol-3-yl)propan-1-one, including oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives (Hassan et al., 2020).
DNA Interaction Analysis : Istanbullu et al. (2017) explored the interaction of 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride with fish sperm DNA, using electrochemical methods (Istanbullu et al., 2017).
Potential Pharmacological Uses
Antimicrobial Activities : Anekal and Biradar (2012) synthesized novel indole derivatives and evaluated their antimicrobial activities, demonstrating significant effectiveness against various microbial strains (Anekal & Biradar, 2012).
Antifungal Agent Synthesis : Guillon et al. (2011) designed new indol-3-ylmethylamino derivatives as antifungal agents, showing activity against Candida albicans (Guillon et al., 2011).
Future Directions
properties
IUPAC Name |
1-(1H-indol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;/h2-5,7-8,13H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXLQZZENRCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933010 | |
| Record name | 1-(1H-Indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)propan-2-amine hydrochloride | |
CAS RN |
879-36-7, 14702-62-6 | |
| Record name | 1H-Indole-3-ethanamine, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole, 3-(2-aminopropyl)-, monohydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014702626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1H-Indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
